D,L-erythro-1-phenyl-2-palmitoyl-3-morpholino-1-propanol, commonly referred to as D,L-erythro-PPMP, is a synthetic compound that plays a pivotal role in the inhibition of glucosylceramide synthase. This enzyme is crucial for the synthesis of glucosylceramide and other glycosphingolipids, which are implicated in various cellular processes and diseases, including cancer and malaria. D,L-erythro-PPMP has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of ceramide-generating anticancer agents.
D,L-erythro-PPMP is classified as a sphingolipid analog and belongs to a broader category of compounds known as glucosylceramide synthase inhibitors. It is synthesized from commercially available starting materials through various chemical reactions, primarily involving stereoselective additions to form its distinct stereoisomers. The compound is often studied in the context of its biological effects on cancer cells and its utility in malaria research.
The synthesis of D,L-erythro-PPMP can be achieved through several methodologies, with one notable approach involving the stereoselective addition of phenyl cuprate to D-galactose-derived aldehyde. This method results in the formation of the desired D-threo isomer, which is more effective in inhibiting ceramide degradation than its L-threo counterpart .
Technical details include:
D,L-erythro-PPMP features a complex molecular structure characterized by two chiral centers, leading to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The specific configuration of these centers significantly influences the compound's biological activity.
Key structural data:
D,L-erythro-PPMP primarily acts as an inhibitor of glucosylceramide synthase, leading to decreased levels of glucosylceramide and subsequent accumulation of ceramides within cells. This mechanism is particularly relevant in cancer therapy, where increased ceramide levels can induce apoptosis in cancer cells.
Reactions involve:
The mechanism by which D,L-erythro-PPMP exerts its effects involves several key processes:
Data supporting this mechanism includes studies demonstrating that treatment with D,L-erythro-PPMP significantly increases ceramide levels in various cancer cell lines, thereby potentiating the effects of other anticancer therapies .
D,L-erythro-PPMP exhibits several notable physical and chemical properties:
Relevant data includes melting point (approximately 70°C) and pH stability range (neutral conditions preferred).
D,L-erythro-PPMP has several significant applications in scientific research:
D,L-erythro-PPMP's ability to modulate lipid metabolism positions it as a valuable compound in both basic research and therapeutic development across various fields.
D,L-erythro-PPMP (1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) represents a stereochemically defined inhibitor analogue crucial for deciphering sphingolipid metabolism. Unlike its active counterparts (e.g., PDMP), PPMP serves as a biologically inert scaffold due to its specific stereoconfiguration. This compound enables researchers to isolate stereospecific effects in glycosphingolipid biosynthesis pathways, particularly glucosylceramide synthase (GCS) function, without perturbing enzymatic activity. Its development marked a significant advancement in mechanistic studies of lipid-mediated cellular processes [5] [9].
The molecular structure of D,L-erythro-PPMP comprises three key domains:
Critically, the erythro diastereomer configuration (D,L nomenclature) positions the C1-phenyl and C2-acylamino groups on adjacent carbons with syn orientation, contrasting with the threo isomer’s antiperiplanar arrangement. This spatial orientation impedes optimal binding to GCS’s catalytic pocket, as confirmed by molecular docking simulations [6] [9].
Table 1: Stereochemical Comparison of PPMP and PDMP Analogues
Compound | Stereochemistry | C1-C2 Orientation | GCS Inhibition (IC₅₀) |
---|---|---|---|
D,L-threo-PDMP | threo | Antiperiplanar | 0.3–5 µM |
D,L-erythro-PDMP | erythro | Synclinal | >100 µM (Weak) |
D,L-erythro-PPMP | erythro | Synclinal | >200 µM (Inactive) |
L-threo-PPMP | threo | Antiperiplanar | 90 nM |
PPMP’s pyrrolidino group enhances solubility but does not overcome the erythro conformation’s steric clash with GCS. Nuclear magnetic resonance (NMR) studies confirm that the erythro isomer adopts a bent conformation, occluding access to the enzyme’s UDP-glucose binding site [6] [7].
PPMP emerged during structure-activity relationship (SAR) investigations of PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) in the 1980s–1990s. Initial studies revealed that PDMP’s GCS inhibition was stereospecific: only the threo diastereomer exhibited potency, while the erythro form was inert. Researchers synthesized PPMP by substituting PDMP’s morpholino ring with pyrrolidino, hypothesizing altered pharmacokinetics without activity loss [5] [6].
Unexpectedly, erythro-PPMP showed negligible inhibition of GCS even at high concentrations (IC₅₀ >200 µM). This contrasted with threo-PPMP derivatives, which achieved sub-100 nM IC₅₀ values. Consequently, erythro-PPMP was repurposed as a metabolically neutral control to distinguish:
Its adoption accelerated in studies dissecting lysosomal lipid transport, where PDMP’s off-target effects (e.g., lysosomal ceramide accumulation) complicated data interpretation [3] [5].
D,L-erythro-PPMP’s primary utility lies in its capacity to isolate stereochemistry-dependent phenomena in sphingolipid biology. Key experimental applications include:
1. Validating GCS-Specific Phenotypes
In CRISPR/Cas9 GCS-knockout cells, erythro-PPMP treatment replicates the null phenotype (e.g., depleted glucosylceramide). Conversely, threo-PDMP induces additional lysosomal ceramide accumulation and mTOR dissociation—effects absent with erythro-PPMP [3] [9].
2. Elucidating Off-Target Mechanisms of PDMP
PDMP triggers lysosomal lipid export defects, enriching lysobisphosphatidic acid (LBPA) and cholesterol within 30 minutes. Erythro-PPMP does not provoke this response, confirming that PDMP’s lysosomal effects are independent of GCS inhibition [3].
3. Probing Sphingolipid Trafficking Pathways
When paired with clickable sphingosine analogs (e.g., pacSph), erythro-PPMP-treated cells show normal lysosomal export kinetics. This contrasts with PDMP, which traps ceramide in lysosomes, delaying metabolic flux [3].
Table 2: Experimental Outcomes with PDMP vs. Erythro-PPMP in Cellular Models
Parameter | D,L-threo-PDMP | D,L-erythro-PPMP | Biological Implication |
---|---|---|---|
GCS activity | Inhibited (IC₅₀ ~1 µM) | Unaffected | Confirms target specificity |
Lysosomal ceramide | 3.5-fold increase | Baseline levels | Off-target effect of PDMP |
LBPA enrichment | Detected at 30 min | Not detected | PDMP disrupts lysosomal lipid export |
mTOR lysosomal localization | Dissociated | Unchanged | Links lipid transport to mTOR signaling |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0